molecular formula C19H24FN5O B2666981 4-(2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2415464-79-6

4-(2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B2666981
CAS No.: 2415464-79-6
M. Wt: 357.433
InChI Key: BITNEDOAKUIMPB-UHFFFAOYSA-N
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Description

4-(2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring substituted with a 4-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorobenzyl chloride with piperazine to form 4-[(4-fluorophenyl)methyl]piperazine.

    Pyrimidine Ring Formation: The next step involves the reaction of the piperazine derivative with 2-chloropyrimidine under basic conditions to form the pyrimidine ring.

    Morpholine Ring Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with the pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols or amines.

Scientific Research Applications

4-(2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological and psychiatric disorders.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Fluorophenyl)methyl]piperazine: This compound shares the piperazine and fluorophenyl moieties but lacks the pyrimidine and morpholine rings.

    2-Chloropyrimidine: This compound is a precursor in the synthesis of the target compound and shares the pyrimidine ring structure.

    Morpholine: This compound shares the morpholine ring but lacks the other structural features.

Uniqueness

4-(2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is unique due to its combination of three distinct ring systems (morpholine, pyrimidine, and piperazine) and the presence of a fluorophenyl group. This unique structure contributes to its potential pharmacological properties and makes it a valuable compound for scientific research.

Properties

IUPAC Name

4-[2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O/c20-17-3-1-16(2-4-17)15-23-7-9-25(10-8-23)19-21-6-5-18(22-19)24-11-13-26-14-12-24/h1-6H,7-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITNEDOAKUIMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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